molecular formula C21H21NO5 B6259112 rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans CAS No. 2138004-37-0

rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans

Cat. No. B6259112
CAS RN: 2138004-37-0
M. Wt: 367.4
InChI Key:
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Description

Rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4. The purity is usually 95.
BenchChem offers high-quality rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is then removed, and the carboxylic acid group is activated for coupling with the amine group. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "6-methylmorpholine", "9H-fluorene", "methanol", "diethyl ether", "triethylamine", "acetic anhydride", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "2-chloro-1-methylpyridinium iodide", "trifluoroacetic acid", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "6-methylmorpholine is protected with acetic anhydride and triethylamine to yield the corresponding acetamide.", "The acetamide is then treated with Fmoc-Cl in the presence of N,N-diisopropylethylamine to introduce the Fmoc protecting group.", "The Fmoc group is removed with 20% piperidine in N,N-dimethylformamide.", "The resulting amine is coupled with N-hydroxysuccinimide and dicyclohexylcarbodiimide in N,N-dimethylformamide to activate the carboxylic acid group.", "The activated carboxylic acid group is then coupled with 9H-fluorene-9-methanol in the presence of 2-chloro-1-methylpyridinium iodide and N,N-diisopropylethylamine to yield the protected intermediate.", "The intermediate is then deprotected with trifluoroacetic acid in diethyl ether and ethanol to yield the final product, rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans." ] }

CAS RN

2138004-37-0

Product Name

rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans

Molecular Formula

C21H21NO5

Molecular Weight

367.4

Purity

95

Origin of Product

United States

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